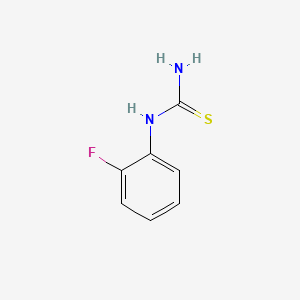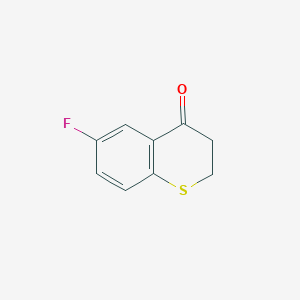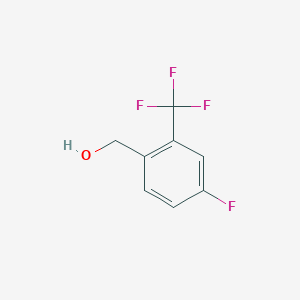
4-Chloro-3',5'-dimethylbenzophenone
Overview
Description
4-Chloro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H13ClO and a molecular weight of 244.72 g/mol . It is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3’,5’-dimethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3,5-dimethylbenzoyl chloride with chlorobenzene in the presence of aluminum trichloride as a catalyst . The reaction is carried out at a temperature of 70°C for 16 hours. The reaction mixture is then acidified and washed with water to remove impurities. The product is purified by recrystallization from ethanol, yielding white crystals with a melting point of 72-73°C .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-3’,5’-dimethylbenzophenone are not widely documented, the Friedel-Crafts acylation method described above is a common approach in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3’,5’-dimethylbenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically require a base and are carried out at elevated temperatures.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones.
Scientific Research Applications
4-Chloro-3’,5’-dimethylbenzophenone is used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and other biological processes.
Medicine: While not widely used in therapeutic applications, it serves as a model compound in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 4-Chloro-3’,5’-dimethylbenzophenone is not well-documented. like other benzophenone derivatives, it likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound of 4-Chloro-3’,5’-dimethylbenzophenone, lacking the chlorine and methyl substituents.
4-Chlorobenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the methyl groups.
3,5-Dimethylbenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the chlorine atom.
Uniqueness
4-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl substituents on the benzene rings. These substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIJMSIQLCIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373914 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-03-6 | |
| Record name | 4-Chloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


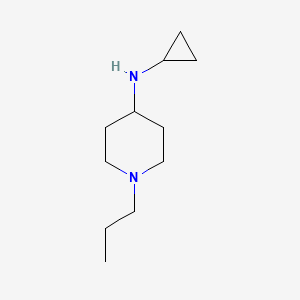

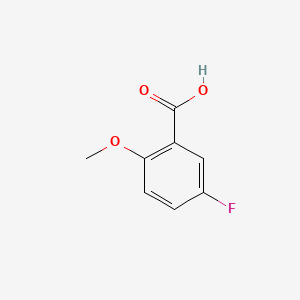



![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
